![molecular formula C22H28N2O3 B2980456 Strychnospermine CAS No. 509-45-5](/img/structure/B2980456.png)
Strychnospermine
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Description
Strychnospermine is a compound with the molecular formula C22H28N2O3 . It is a compound that has been found in S. psilosperma .
Synthesis Analysis
The synthesis of a bridgehead sulfonium salt analogue of the indolizidine alkaloid castanospermine has been achieved by a multistep procedure starting from 5-thio-d-glucopyranose pentaacetate . Additionally, the total synthesis of Aspidosperma and Strychnos alkaloids through indole dearomatization has been reported .Molecular Structure Analysis
Strychnospermine has a molecular weight of 368.5 g/mol . Its structure includes a methoxy group that is meta to the nitrogen atom . The InChIKey of Strychnospermine is ZOBRSZBLMUQBPR-ZYRRMHTPSA-N .Chemical Reactions Analysis
The nuclear magnetic resonance spectrum of strychnospermine has been measured at various temperatures. The changes observed are attributed to restricted rotation in the N-acetyl group .Physical And Chemical Properties Analysis
Strychnospermine has a molecular weight of 368.5 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 1 .Scientific Research Applications
Chemical Properties and Isolation
Strychnospermine, an alkaloid first isolated from the leaves of Strychnos psilosperma, has been a subject of chemical interest since its discovery. The alkaloid was identified as a colorless needle-like compound with distinct chemical properties, lacking a methylene-dioxy group but containing one methoxyl and one methylimino group. Its structure and chemical behavior, such as resistance to hydrogenation and reaction to nitrous acid, have been extensively studied (Anet, Hughes, & Ritchie, 1950).
Structural Analysis
Further research into strychnospermine involved detailed structural analysis using nuclear magnetic resonance (NMR) spectroscopy. Changes in its NMR spectrum at different temperatures provided insights into its structural dynamics, particularly the restricted rotation in its N-acetyl group (Anet, 1963).
Stereochemistry and Alkaloid Variants
The study of Strychnos splendens, another Strychnos species, revealed six alkaloids including strychnospermine. This research contributed to understanding the stereochemistry of strychnospermine, allowing for more precise determinations of its structure and relationship to similar alkaloids (Koch, Plat, & Men, 1969).
Neuroprotective Properties
Strychnos alkaloids, including strychnospermine, have been studied for their neurotoxic effects. However, research also explored their potential neuroprotective properties when counteracted by other compounds, like total glycosides from paeonies. This research is significant for understanding the balance between toxic and therapeutic effects of these alkaloids (Sun et al., 2018).
Interaction with Glycine Receptor
Investigations into the interaction of strychnine derivatives, including strychnospermine, with the glycine receptor highlighted their potential medicinal use. These studies are crucial for evaluating the convulsant and antimalarial properties of Strychnos alkaloids (Philippe et al., 2006).
properties
IUPAC Name |
1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRSZBLMUQBPR-ZYRRMHTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Strychnospermine |
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